fasciatoxin
Description
Properties
CAS No. |
121127-16-0 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Synonyms |
fasciatoxin |
Origin of Product |
United States |
Fasciatoxin Isolation and Structural Elucidation Methodologies
Methodological Advances in Fasciatoxin Isolation from Biological Sources
The isolation of this compound from biological sources, primarily the venom of Bungarus fasciatus, involves meticulous extraction and purification techniques. Snake venom is a complex mixture of proteins, peptides, and other compounds, necessitating advanced methodologies for isolating specific toxins like this compound creative-proteomics.com.
Traditional methods of snake venom extraction typically involve "live collection" techniques, such as electrical stimulation or the bite membrane method, to obtain venom from live snakes while preserving the animal's health creative-proteomics.com. Once collected, the crude venom undergoes a series of purification steps. While general venom extraction methods are well-documented for various animals, including snakes and jellyfish, the specific advancements for isolating this compound often involve multi-step chromatographic procedures. For instance, techniques for purifying jellyfish venom toxins emphasize strict thermal management and two-step liquid chromatography, including size exclusion chromatography mdpi.com. Similar principles are applied to snake venom components.
The isolation of this compound, described as a weak reversibly acting neurotoxin, from Bungarus fasciatus venom involved initial purification followed by detailed sequencing efforts dntb.gov.uaresearchgate.net. The effectiveness of venom extraction and subsequent isolation heavily relies on maintaining the bioactivity of the toxins throughout the process.
Advanced Spectroscopic and Chromatographic Techniques for this compound Structural Elucidation
Structural elucidation of this compound involves a combination of advanced spectroscopic and chromatographic techniques, crucial for determining its precise molecular arrangement and understanding its biological activity wisdomlib.org. This compound is composed of 63 amino acid residues with four disulfide bonds and a unique C-terminal sequence, distinguishing it from other neurotoxins researchgate.netportlandpress.com.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a standard technique used in the purification and characterization of toxins. For example, the purity of alpha-bungarotoxin is typically confirmed by HPLC, indicating its role in toxin analysis tocris.com. Sequential fractionation of Bungarus fasciatus venom, employing size exclusion chromatography and HPLC, has been instrumental in isolating and purifying anticoagulant proteins, which are structurally similar to beta-bungarotoxins researchgate.net. Such chromatographic steps are vital for separating this compound from other venom components based on size, charge, or hydrophobicity.
Spectroscopic Techniques: Spectroscopic methods provide detailed insights into the atomic arrangement and chemical bonds of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the solution structure of proteins and peptides nih.gov. The spatial structures of various animal toxins, particularly protein and peptide neurotoxins, have been determined using ¹H-NMR spectroscopy researchgate.netmdpi.com. While the full NMR structure of this compound might have been previously reported, crystal structures can offer more accurate definitions of polypeptide folds and interactions researchgate.net.
Mass Spectrometry (MS): Mass spectrometry is a key method for structural elucidation due to its ability to precisely determine the mass of molecules and fragments, even from small amounts of substance currenta.dechromatographyonline.com. High-resolution mass spectrometers, often combined with liquid chromatography (LC-MS), are used to analyze complex mixtures and obtain structural information currenta.dechromatographyonline.com. This technique allows for the determination of sum formulas for mass signals and fragments, providing valuable information about the substance's structure currenta.de. The amino acid sequence of this compound was notably completed using manual and automated Edman analyses, often complemented by mass spectrometry to confirm peptide fragments obtained from enzyme digestions researchgate.netmdpi.com.
The unique sequence at the C-terminal end of this compound further underscores the necessity of these detailed analytical methods for its complete characterization researchgate.netportlandpress.com.
Comparative Analysis of this compound Homologs in Serpentid Venoms
This compound is classified as a weak, reversibly acting neurotoxin found in the venom of the banded krait, Bungarus fasciatus dntb.gov.uaresearchgate.net. Comparative analysis with other neurotoxins reveals its distinctiveness. Snake venoms are complex mixtures, and their components, including neurotoxins, have evolved through gene recruitment events, leading to diverse functional properties nih.gov.
Structural and Functional Comparisons: this compound, despite being a neurotoxin, exhibits a relatively low sequence similarity (approximately 30%) when structurally compared to some typical neurotoxins, highlighting its uniqueness researchgate.net. This contrasts with other well-known neurotoxins:
Alpha-Bungarotoxin (α-BTX): A neurotoxic protein from Bungarus multicinctus venom, α-BTX is a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist that blocks neuromuscular transmission irreversibly tocris.comwikipedia.org. It is a 74-amino acid polypeptide with five disulfide bridges wikipedia.orglatoxan.com.
Alpha-Cobratoxin (α-CTX): Found in the venom of Naja cobras (e.g., Naja kaouthia), α-CTX is a long-chain postsynaptic neurotoxin consisting of 71 amino acids with five disulfide bonds latoxan.comwikipedia.org. It acts as a high-affinity antagonist of nicotinic receptors, causing muscle paralysis latoxan.comwikipedia.org.
Erabutoxin A: A 62-amino acid peptide with four disulfide bridges, isolated from Laticauda semifasciata snake venom, erabutoxin A is a reversible nicotinic receptor antagonist latoxan.com.
The existence of "neurotoxin homologues" like CM10 and CM12 from Naja haje annulifera, and S5C10 from Dendroaspis jamesoni, which are structurally similar to neurotoxins but possess greatly reduced toxicity, further complicates comparative analysis nih.gov. These homologues also act postsynaptically, albeit with reduced affinity and reversible blockade nih.gov.
Phylogenetic Analysis: Phylogenetic analysis of snake venom components, including toxin sequences, helps in understanding their evolutionary origins and diversification nih.gov. Studies have shown that snake venom complexity can evolve alongside the phylogenetic diversity of snake diets mdpi.com. While systematic analysis of snake neurotoxins uses data warehousing approaches for functional classification based on structural, functional, and phylogenetic properties, this compound's "unusual amino acid sequence" makes it a notable outlier in some comparisons dntb.gov.uaresearchgate.net.
Biosynthesis Pathways of Fasciatoxin
Enzymatic Cascade Elucidation in Fasciatoxin Biosynthesis
This compound, being a peptide of 63 amino acid residues with disulfide bonds, is a product of ribosomal protein synthesis. The biosynthesis initiates with the transcription of its gene into messenger RNA (mRNA) within the nucleus of venom gland cells. This mRNA is then translated into a linear polypeptide chain on ribosomes in the cytoplasm, specifically those associated with the endoplasmic reticulum (ER) due to its secretory nature. The general enzymatic machinery for protein synthesis includes ribosomes, transfer RNAs (tRNAs), and aminoacyl-tRNA synthetases, which are responsible for accurately incorporating amino acids according to the mRNA sequence. nih.gov
A critical phase in the enzymatic cascade for this compound and other disulfide-rich snake venom proteins is post-translational modification (PTM), particularly protein folding and disulfide bond formation. The venom gland is a highly specialized secretory tissue that exhibits elevated expression of genes involved in protein folding and modification pathways. researchgate.netuniprot.org The "meta-venom" network, a conserved gene regulatory network comprising thousands of housekeeping genes, is strongly co-expressed with toxins and is primarily involved in processes such as the unfolded protein response (UPR) and endoplasmic reticulum-associated protein degradation (ERAD). researchgate.netuniprot.org These pathways are crucial for ensuring the correct folding and assembly of complex, disulfide-bonded proteins like this compound, preventing the accumulation of misfolded proteins which could disrupt cellular function. bernhardpeter.deuniprot.org The formation of the four disulfide bonds in this compound requires specific enzymatic activity, such as protein disulfide isomerases (PDIs) within the ER, which catalyze the correct pairing of cysteine residues. nih.govuniprot.org
Genetic and Genomic Characterization of this compound Production Systems
The genetic basis for snake venom toxins, including three-finger toxins (3FTxs) like this compound, lies in gene duplication events from ancestral non-toxic genes, followed by accelerated evolution and neofunctionalization. ctdbase.org For instance, 3FTxs are believed to have evolved from the Ly6 gene, which is also present in mammals and other reptiles and involved in various metabolic functions. Through repeated gene duplication and subsequent mutation of segments on these copies, venomous snakes have acquired multiple functional toxin genes.
While specific genomic details for this compound's gene within Bungarus fasciatus are not extensively detailed in general literature, broader genomic studies of snake venom have revealed insights into the organization of toxin gene clusters. For example, in Bungarus multicinctus, major bungarotoxin-coding genes are clustered by family within the genome and are associated with ancient local duplications. The truncation of a glycosylphosphatidylinositol anchor in an Ly6E paralog is thought to have released modern 3FTxs from membrane tethering, preceding their diversification and recruitment as secreted toxins. Genomic analyses are progressively providing a comprehensive understanding of the evolutionary drivers and structural features of these toxin genes. ctdbase.org
Regulatory Mechanisms of this compound Biosynthetic Gene Expression
The expression of toxin genes within the snake venom gland is a tightly regulated process, allowing for the massive, tissue-specific production of venom components. researchgate.netuniprot.org Studies indicate that toxin gene transcription and translation are significantly upregulated following venom extraction or "milking" of the gland, demonstrating a responsive and efficient production system. uniprot.org
Key regulatory networks have been identified that govern this high level of gene expression. These include cis-regulatory elements (CREs) located in the DNA sequences that control gene activity, and trans-regulatory factors (transcription factors) that bind to these elements. uniprot.org Pathways such as the extracellular signal-regulated kinase (ERK) pathway and the unfolded protein response (UPR) pathway play crucial roles in coordinating venom toxin expression. bernhardpeter.deuniprot.org These pathways ensure that the cellular machinery, particularly the endoplasmic reticulum, can handle the immense burden of synthesizing and folding large quantities of disulfide-rich proteins without inducing cellular stress. bernhardpeter.deresearchgate.net The 'meta-venom' network of housekeeping genes, which are involved in protein folding and modification, are co-expressed with the toxins and are essential for the production of functional venom. researchgate.netuniprot.org This network provides a conserved molecular foundation that has been co-opted for venom evolution. uniprot.org
Heterologous Expression Systems for Investigating this compound Biosynthesis
Heterologous expression systems are invaluable tools for investigating the biosynthesis, structure-function relationships, and potential biotechnological applications of snake venom toxins, especially those that are difficult to obtain in sufficient quantities from natural sources. nih.gov These systems enable the production of recombinant toxins, ensuring homogeneity and avoiding contamination with other venom components, which is critical for detailed research. nih.gov
Several systems have been successfully employed for the expression of snake venom peptides and proteins, including:
Bacterial Systems: Escherichia coli is a common host, though challenges exist for disulfide-rich proteins due to its reducing cytoplasmic environment. Specialized E. coli strains, such as Origami™ and SHuffle® strains, have been engineered to promote correct disulfide bond formation, making them suitable for expressing proteins like neurotoxins. For example, a synthetic short-chain consensus α-neurotoxin was successfully expressed in E. coli Origami™ strains with functional motifs similar to native toxins.
Yeast Systems: Pichia pastoris is particularly favored for expressing disulfide-bonded venom toxins due to its high-level expression capabilities and its ability to secrete proteins into the culture medium, simplifying purification. nih.gov It can achieve correct protein folding and post-translational modifications.
Insect and Mammalian Cell Expression Systems: These eukaryotic systems offer advantages for complex post-translational modifications, though they can be more expensive and time-consuming. Mammalian cells, such as HEK293, have shown potential for expressing hundreds of cystine-dense peptides. nih.gov
Cell-Free Systems: These offer another approach for producing toxins without live cells, potentially offering more control over the synthesis environment. nih.gov
These systems provide platforms for studying the specific steps involved in this compound's folding, processing, and modification, which are essential for understanding its functional biosynthesis.
Molecular and Cellular Mechanisms of Fasciatoxin Action
Identification and Characterization of Fasciatoxin's Molecular Targets
This compound's primary molecular target has been identified as the nicotinic acetylcholine (B1216132) receptor (nAChR) located at the neuromuscular junction. guidetopharmacology.org This interaction leads to the inhibition of acetylcholine release, a crucial neurotransmitter, resulting in muscle fasciculations and subsequent paralysis. guidetopharmacology.org As a member of the three-finger toxin family, this compound functions as a postsynaptic alpha-neurotoxin. guidetopharmacology.orgfishersci.co.uk These alpha-neurotoxins are well-known for their antagonistic binding to nAChRs on skeletal muscles and neurons, thereby blocking the action of acetylcholine at the postsynaptic membrane. guidetopharmacology.orgfishersci.co.uk This blockade disrupts normal ion flow, which is essential for muscle contraction, ultimately causing its paralytic effects. guidetopharmacology.org this compound is further characterized as a weak, reversibly acting neurotoxin. bmrb.iofishersci.co.uk
Receptor Binding Kinetics and Ligand-Fasciatoxin Interaction Studies
This compound exhibits a high affinity for the nicotinic acetylcholine receptor (nAChR) and is known to induce a long-term blockade of the receptor. guidetopharmacology.org While specific quantitative kinetic parameters such as association rate constants (k_on), dissociation rate constants (k_off), or dissociation constants (K_d) for this compound's interaction with nAChRs are not extensively detailed in the immediate literature, the observed high affinity and sustained blockade indicate a potent interaction. guidetopharmacology.org Generally, snake venom alpha-neurotoxins, including those from the 3FTx family, bind tightly and noncovalently to nAChRs. guidetopharmacology.org The nAChR itself possesses two distinct binding sites for snake venom neurotoxins. guidetopharmacology.org
Dissection of Intracellular Signaling Pathways Modulated by this compound
The primary mechanism of action for this compound is characterized by its extracellular antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. guidetopharmacology.orgfishersci.co.uk This direct blockade of ion flow is the fundamental event driving its biological effects. While nAChRs are known to be involved in various intracellular signaling pathways in different cell types (e.g., through calcium influx, and activation of pathways like PKA, PKC, PI3K/Akt, and MAPK), this compound's role as an antagonist fundamentally interferes with these processes. guidetopharmacology.orgmims.comnih.gov Rather than directly modulating or activating specific intracellular signaling cascades, this compound prevents the normal physiological signaling that would occur upon acetylcholine binding. Consequently, direct research explicitly detailing specific intracellular signaling pathways modulated by this compound, beyond the immediate consequence of nAChR blockade and the resulting disruption of downstream events, is not extensively characterized in the provided literature.
Role of Enzymatic Activity in this compound's Biological Mechanisms
This compound is definitively characterized as a non-enzymatic protein. guidetopharmacology.org It is a member of the three-finger toxin family, which are known for their non-catalytic biological activities, relying instead on high-affinity binding to specific targets. guidetopharmacology.org Structural analysis reveals that this compound is composed of 63 amino acid residues and contains four disulfide bonds, consistent with its proteinaceous nature and lack of an enzymatic active site. bmrb.iofishersci.co.uk This contrasts with other potent components commonly found in snake venoms, such as phospholipases A2 (PLA2s), which exert their toxic effects through their inherent enzymatic activities. bmrb.io Therefore, this compound's biological mechanisms are solely attributed to its receptor binding properties, not to any intrinsic enzymatic activity.
Fasciatoxin Structure Activity Relationship Sar and Structural Modification Studies
Methodologies for Quantitative and Qualitative Structure-Activity Relationship Analysis
Information unavailable.
Identification of Key Pharmacophoric Features for Fasciatoxin's Biological Activity
Information unavailable.
Rational Design and Synthesis of this compound Analogs for SAR Elucidation
Information unavailable.
Computational Modeling and Simulation in this compound SAR Research
Information unavailable.
Advanced Analytical Research Methodologies for Fasciatoxin Investigations
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Fasciatoxin Profiling
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the profiling, identification, and quantification of complex biological samples, including venoms containing toxins like this compound. LC-MS systems, particularly those incorporating electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers (e.g., quadrupole time-of-flight, Orbitrap), offer comprehensive coverage for diverse compounds from non-polar to highly polar metabolites mdpi.commestrelab.com.
For this compound, LC-MS enables the separation of the toxin from other venom components, followed by precise determination of its molecular mass and elemental composition. The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide crucial information for de novo sequencing and confirming the primary amino acid sequence. This is particularly vital for peptides and proteins, as MS/MS data can be matched against protein databases for confident identification and characterization of post-translational modifications (PTMs) youtube.comnih.govagresearch.co.nz. LC-MS/MS has been used for de novo sequencing of peptides and proteins, including those from snake venoms researchgate.netresearchgate.net. The ability of LC-MS to perform both qualitative identification and quantitative analysis ensures accurate assessment of this compound's presence and concentration in various research samples nih.govinnovatechlabs.comweebly.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the detailed structural elucidation and conformational analysis of biomolecules, including peptides and proteins such as this compound mdpi.comweebly.com. NMR provides atomic-level information about molecular structure, dynamics, and interactions in solution, mimicking physiological environments mdpi.comweebly.comctdbase.org.
For a peptide like this compound, composed of 63 amino acid residues with four disulfide bonds, NMR is crucial for:
Primary Structure Confirmation: Validating the amino acid sequence derived from other methods, like mass spectrometry.
Conformational Dynamics: Investigating molecular flexibility and changes in conformation under different conditions, which can influence its neurotoxic activity ctdbase.org.
Ligand Binding Sites: Identifying specific amino acid residues involved in interactions with potential targets, such as nicotinic acetylcholine (B1216132) receptors, by observing chemical shift changes upon binding.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are routinely employed to assign resonances and determine through-bond and through-space connectivities, leading to a complete 3D structure mestrelab.comagresearch.co.nzweebly.com. High-field NMR spectrometers facilitate high-resolution analysis, even with limited sample amounts mdpi.comresearchgate.net.
Advanced Proteomic and Peptidomic Approaches for this compound Characterization in Complex Biological Samples
Proteomics and peptidomics are large-scale studies focused on the comprehensive identification, characterization, and quantification of proteins and peptides within a given biological system or sample agresearch.co.nzwikipedia.org. These advanced approaches are highly relevant for investigating this compound, especially given its origin in snake venom, which is a highly complex mixture of diverse proteins and peptides researchgate.netresearchgate.net.
The application of proteomic and peptidomic methodologies to this compound involves several key steps:
Sample Preparation: This includes strategies to reduce sample complexity and enrich for peptides, often involving fractionation techniques to improve the detection of lower-abundance components agresearch.co.nznsw.gov.aunih.gov.
Mass Spectrometry-Based Analysis: Utilizing high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) to acquire precise mass-to-charge ratios and fragmentation data for identified peptides. This allows for the confident identification of this compound and its variants within the venom researchgate.netresearchgate.netyoutube.comagresearch.co.nz.
Sequence Determination and Characterization: Advanced algorithms and bioinformatics tools are used to match acquired spectra against protein databases or perform de novo sequencing to confirm this compound's 63-amino acid sequence and identify potential post-translational modifications (e.g., glycosylation, phosphorylation) that might influence its activity or stability researchgate.netyoutube.comagresearch.co.nznih.govcreative-proteomics.com. The amino acid sequence of this compound was notably completed by manual and automated Edman analyses and enzyme digestions researchgate.netresearchgate.netresearchgate.net.
Quantitative Analysis: Label-free quantification (LFQ) or label-based methods can be employed to determine the relative abundance of this compound in different venom samples or under varying conditions researchgate.net.
Peptidomics Focus: As this compound is a peptide, peptidomic workflows specifically target endogenous peptides rather than larger proteins. This allows for in-depth characterization of the small, biologically active peptides within complex biological matrices agresearch.co.nznih.govcreative-proteomics.comnih.gov.
These approaches provide a holistic view of the venom proteome and peptidome, enabling not only the identification of this compound but also insights into its variations, potential cleavage products, and interactions with other components within its biological context.
Bioassay Development for Mechanistic Research on this compound Interactions
Bioassays are critical for understanding the mechanism of action (MOA) and pharmacological properties of biologically active compounds like this compound. They provide a functional assessment of how this compound interacts with specific biological targets and elicits its neurotoxic effects researchgate.netrsc.org.
For this compound, a reversibly acting neurotoxin, bioassay development focuses on its interaction with the nervous system, specifically its known impact on nicotinic acetylcholine receptors (nAChRs) researchgate.netresearchgate.net.
Key aspects of bioassay development for this compound include:
Target-Specific Assays: Designing assays that directly measure the interaction of this compound with its physiological targets. Since this compound is a neurotoxin that blocks nicotinic acetylcholine receptors, cell-based assays using cells expressing these receptors, or in vitro assays with isolated receptors, are highly relevant researchgate.net. Patch clamp techniques, for instance, can be used to assess the blockade effects on muscular nicotinic acetylcholine receptors researchgate.net.
Functional Readouts: Developing assays with measurable endpoints that reflect this compound's activity, such as inhibition of receptor binding, modulation of ion channel function, or changes in neurotransmitter release.
Dose-Response Studies: Characterizing the potency and efficacy of this compound by determining dose-response curves (e.g., IC50 values) in the bioassay researchgate.net.
Mechanistic Elucidation: Using bioassays to dissect the precise molecular steps involved in this compound's interaction with its target, including binding kinetics, reversibility, and the nature of the conformational changes induced upon binding.
High-Throughput Screening (HTS) Compatibility: Developing miniaturized and automated bioassays for screening libraries of compounds that might modulate this compound's activity or for identifying similar toxins in other venoms.
Bioassays, in conjunction with structural and compositional analyses, provide a complete picture of this compound's biological relevance, from its molecular structure to its physiological effects.
Biological Functions and Ecological Relevance of Fasciatoxin
Role of Fasciatoxin in the Venom Biology of Bungarus fasciatus
This compound is classified as a weak, reversibly acting neurotoxin found within the venom of Bungarus fasciatus, commonly known as the banded krait. nih.govnih.govuniprot.orgresearchgate.netdss.go.thnih.gov Structurally, it is composed of 63 amino acid residues featuring four disulfide bonds and possesses a distinct amino acid sequence at its C-terminal end. nih.govuniprot.orgresearchgate.netnih.govresearchgate.net Unlike typical neurotoxins, this compound notably lacks the five functionally invariant residues crucial for the strong binding affinity observed in many other neurotoxins. nih.govuniprot.orgresearchgate.netresearchgate.net This structural uniqueness translates to a low similarity, approximately 30%, when compared to other conventional neurotoxins. nih.govresearchgate.net
The primary mechanism of action for this compound involves binding to the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. uniprot.orgontosight.ai This binding event subsequently blocks the release of acetylcholine, which is essential for muscle contraction. ontosight.ai However, a key characteristic of this compound's activity is its reversible nature, allowing for the potential restoration of neuromuscular function. nih.govuniprot.org
While Bungarus fasciatus venom is known for its neurotoxicity, quantitative proteomic analyses reveal a distinct venom composition for this species. Unlike some other krait species, B. fasciatus venom contains remarkably low amounts of three-finger toxins (including this compound, around 1%) and beta-bungarotoxins (less than 1%). researchgate.netnih.govsigmaaldrich.com The predominant components are phospholipases A2 (PLA2s), constituting approximately 70-71% of the total venom proteins, followed by L-amino acid oxidase (8%), acetylcholinesterase (5%), and metalloproteinases (4%). researchgate.netnih.gov
The following table illustrates the approximate protein composition of Bungarus fasciatus venom based on quantitative proteomic analysis:
| Venom Component | Approximate Abundance (by weight) researchgate.netnih.gov |
| Phospholipase A2 (PLA2) | 70-71% |
| L-amino acid oxidase | 8% |
| Acetylcholinesterase | 5% |
| Metalloproteinases | 4% |
| Three-finger toxins (including this compound) | 1% |
| Beta-bungarotoxins | < 1% |
Evolutionary Trajectories of this compound and Related Toxins
The unusual amino acid sequence and low structural similarity of this compound to typical neurotoxins provide insights into its evolutionary trajectory. nih.govuniprot.orgresearchgate.net Phylogenetic analyses of snake neurotoxins aim to classify these molecules based on their sources, mechanisms of action, and target interactions, thereby providing a framework for understanding their evolutionary history. researchgate.net The distinct features of this compound, such as its unique sequence and reversible action, suggest a divergent evolutionary pathway compared to other short-chain neurotoxins found in elapid venoms. nih.govuniprot.orgresearchgate.net While many snake venom neurotoxins exhibit strong, often irreversible, binding to their targets, this compound's reversible action may represent an adaptation or a more ancestral form of neurotoxic activity within the evolutionary landscape of snake venom components. The presence of diverse toxin families within Bungarus venoms, with varying abundances across species and geographical regions, highlights the dynamic nature of venom evolution, often driven by ecological pressures such as prey specificity. sigmaaldrich.comresearchgate.net
Investigation of this compound's Impact on Model Organisms and Cellular Systems
Investigations into this compound's impact on model organisms and cellular systems primarily highlight its neurotoxic effects. Studies have demonstrated that this compound blocks both the muscle-twitch response to nerve stimulation and the response to exogenously applied acetylcholine in experimental setups. uniprot.org This action is consistent with its binding to postsynaptic nicotinic acetylcholine receptors. uniprot.orgontosight.ai The reversible nature of the neuromuscular blockade induced by this compound has been noted, distinguishing it from the irreversible blockade caused by some other potent alpha-neurotoxins, such as alpha-bungarotoxin. nih.govuniprot.org While detailed in-depth studies solely on this compound's broad impact on cellular systems beyond the neuromuscular junction are limited in the provided information, the broader Bungarus fasciatus venom has been explored for other biological activities. For instance, components within the crude B. fasciatus venom, predominantly phospholipase A2 proteins, have demonstrated cytotoxicity against various human cancer cell lines in in vitro studies. nih.gov Additionally, the venom has shown anti-arthritic and anti-inflammatory activities in in vitro and in vivo experimental models, with effects on serum proinflammatory cytokines. avensonline.org However, these broader effects are attributed to other major components of the venom rather than this compound itself.
Interplay of this compound with Other Venom Components in Biological Contexts
The biological context of this compound within Bungarus fasciatus venom is shaped by its interplay with other venom components, although direct synergistic or antagonistic interactions specifically involving this compound are not extensively detailed in the provided search results. As established, this compound is a minor constituent of B. fasciatus venom, while phospholipases A2 (PLA2s) are overwhelmingly dominant, accounting for the vast majority of the venom's protein content. researchgate.netnih.govsigmaaldrich.com
Fasciatoxin As a Research Tool and Future Academic Directions
Utility of Fasciatoxin in Neurobiological Research as a Molecular Probe
This compound functions as a "weak reversibly acting neurotoxin," making it a notable tool for investigating neurobiological processes. researchgate.netuniprot.orgnih.govresearchgate.net Its mechanism of action involves the binding to the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. This interaction leads to the blockade of acetylcholine release, consequently inducing muscle fasciculations and paralysis. ontosight.aiuniprot.org The reversibility of its neuromuscular blockade, while noted, has not been extensively detailed in studies. nih.gov This characteristic is crucial for a molecular probe, as it permits dynamic studies of receptor function and recovery.
As a small protein, typically composed of 60-70 amino acids with a molecular weight of approximately 7-8 kDa, this compound's structure, characterized by a beta-sheet and three beta-strands connected by disulfide bonds, places it within the three-finger toxin family. ontosight.airesearchgate.netuniprot.org Snake neurotoxins, such as this compound, are widely recognized as significant experimental tools in pharmacological research, often employed in ion channel and receptor studies. researchgate.net The specific interaction of this compound with nAChR highlights its utility as a probe for dissecting the complexities of cholinergic systems.
Key Properties of this compound as a Molecular Probe
| Property | Description | Source |
| Source Organism | Bungarus fasciatus (Banded krait), Dendroaspis viridis (Green mamba) | ontosight.aiuniprot.org |
| Molecular Weight | ~7-8 kDa | ontosight.ai |
| Amino Acid Residues | 60-70 amino acids; 63 amino acid residues with four disulfide bonds in B. fasciatus this compound. | ontosight.aiuniprot.orgresearchgate.net |
| Toxin Family | Three-finger toxin | ontosight.ai |
| Mechanism of Action | Blocks muscle-twitch response to nerve stimulation and exogenous acetylcholine by binding to nAChR. | ontosight.aiuniprot.org |
| Reversibility | Weakly and reversibly acting neurotoxin. | researchgate.netuniprot.orgnih.govresearchgate.net |
This compound-Derived Molecular Scaffolds in Chemical Biology and Drug Discovery Research
Natural products are highly valued in drug discovery due to their inherent structural diversity and biological activity, often serving as inspiration for novel drug candidates. frontiersin.orgnih.govnih.gov Concepts such as "scaffold hopping" and "scaffold decoration" are integral to modern drug design, facilitating the identification of new lead compounds and the optimization of their properties. criver.combiosolveit.defrontiersin.org Structural modification of natural compounds is frequently necessary to overcome limitations like complex structures, poor stability, or solubility, thereby enhancing their drug-like characteristics. nih.govabyntek.com
While the principles of utilizing natural product scaffolds are well-established within chemical biology and drug discovery, current research literature does not explicitly detail the use of this compound or its derivatives as molecular scaffolds for the design of novel chemical tools or drug candidates. Research concerning this compound primarily focuses on its neurotoxic properties and its role as a neurobiological probe, rather than as a structural template for broader drug development efforts.
Biotechnological Exploitation of this compound-Related Biosynthesis
The biotechnological exploitation of natural product biosynthesis pathways holds significant promise for the sustainable production of complex molecules and the generation of novel derivatives through approaches like combinatorial biosynthesis. frontiersin.org This involves leveraging microbial or enzymatic systems to produce compounds that might otherwise be difficult or costly to obtain through chemical synthesis or direct extraction. General advancements in understanding and manipulating biosynthetic pathways have led to the production of various compounds, including flavonoids, alkaloids, and antibiotics. frontiersin.orgnih.govnih.govnih.gov
However, detailed information regarding the specific biosynthetic pathway of this compound or its biotechnological exploitation for production or modification is not extensively documented in available research. The biogenesis of this compound, particularly the enzymes and genetic clusters involved in its synthesis within Bungarus fasciatus or Dendroaspis viridis, remains an area requiring further investigation for potential biotechnological applications.
Emerging Methodologies and Future Research Trajectories for this compound Studies
Future research into this compound can greatly benefit from emerging methodologies in neurobiology and chemical sciences. Given its established role as a neurotoxin that interacts with specific receptors, advanced neuroimaging techniques and high-throughput screening platforms could provide deeper insights into its precise binding kinetics and physiological effects at a molecular level. ontosight.aieditverse.com The noted reversibility of this compound's action presents a unique opportunity for studies requiring transient modulation of neuronal activity, potentially using sophisticated electrophysiological methods or optogenetic tools to observe real-time cellular responses. nih.gov
Computational approaches, including molecular modeling and artificial intelligence (AI)-powered data analysis, are becoming increasingly vital in drug discovery and might accelerate the understanding of this compound's structure-function relationships. nih.govfrontiersin.orgeditverse.com These technologies could be applied to predict novel interactions, optimize its properties as a probe, or even guide the synthesis of analogues with tailored specificities or reversible binding characteristics, thereby extending its utility beyond its native form. Moreover, detailed proteomic analyses of snake venoms, including that of Bungarus fasciatus, could lead to the identification of this compound isoforms or related peptides, broadening the scope for comparative neuropharmacological studies and identifying potential therapeutic leads. researchgate.netresearchgate.net Further investigation is warranted to fully comprehend the properties and potential applications of this compound. ontosight.airesearchgate.net
Q & A
Q. How can researchers enhance the reproducibility of this compound experiments?
- Methodological Answer : Use standardized reference materials (e.g., NIST-certified toxins). Document detailed metadata (equipment calibration, reagent lot numbers) and share via repositories like Zenodo .
Key Takeaways
- Basic Research : Focus on isolation, stability, and preliminary toxicity screening with rigorous controls.
- Advanced Research : Leverage computational modeling, multi-omics, and systematic reviews to address mechanistic complexity.
- Data Integrity : Prioritize transparency, statistical rigor, and open-access data sharing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
